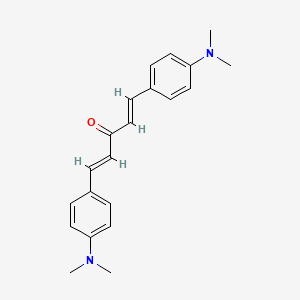![molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1](/img/structure/B1298853.png)
1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H7N3This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including cyclization, ring annulation, and direct C-H arylation .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions: Reagents like nitric acid for nitration, bromine for bromination, and iodine for iodination are commonly used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of novel immunomodulators targeting JAK3 for treating immune diseases.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-4-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and exhibit diverse biological activities.
1H-Pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the ring system.
1H-Pyrrolo[2,3-b]pyridin-4-ol: This derivative has an additional hydroxyl group, which alters its chemical properties and reactivity.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine as revealed by the research?
A1: The research paper primarily focuses on elucidating the crystal structure of the compound N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine []. Key structural features identified include:
- Spatial Arrangement: The pyrrolo[2,3-b]pyridine core, a central structural element, is significantly tilted with respect to both the benzyl residue (dihedral angle of 85.5° []) and the tosyl ring (dihedral angle of 89.4° []). This non-planar arrangement is crucial for understanding potential interactions with biological targets.
- Nitro Group Orientation: The nitro group deviates slightly from the plane of the pyrrolopyridine system []. This subtle twist can impact the compound's electronic properties and potential reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

